

# Comparative Analysis of Cross-Reactivity Profiles: Secukinumab and Alternative Biologics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and immunogenicity profiles of Secukinumab, a human monoclonal antibody targeting Interleukin-17A (IL-17A), and its therapeutic alternatives. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity and potential for off-target effects of these biologics.

#### Introduction to Secukinumab and the IL-17 Pathway

Secukinumab is a recombinant, high-affinity, fully human monoclonal antibody of the IgG1/kappa isotype.[1] It selectively binds to and neutralizes IL-17A, a key proinflammatory cytokine implicated in the pathogenesis of several autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] By preventing the interaction of IL-17A with its receptor, Secukinumab inhibits the release of proinflammatory cytokines and chemokines, thereby ameliorating the inflammatory response.[1][4]

## Comparative Immunogenicity of Secukinumab and Alternatives

The development of anti-drug antibodies (ADAs) can impact the efficacy and safety of biologic therapies. The following table summarizes the reported immunogenicity rates for Secukinumab and other biologics targeting the IL-17 and IL-23 pathways.



| Drug (Target)              | ADA Rate (%)                                                    | Neutralizing<br>Antibody Rate (%)                | Notes                                                                                    |
|----------------------------|-----------------------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------|
| Secukinumab (IL-17A)       | < 1% (up to 5 years)<br>[5]                                     | Not associated with loss of efficacy[5]          | Low immunogenicity potential demonstrated in invitro assays.[2][6][7]                    |
| Ixekizumab (IL-17A)        | High incidence of injection site reactions[8][9]                | Data on ADA rates not specified                  | Case report suggests potential cross-sensitization with other biologics.[10]             |
| Brodalumab (IL-17RA)       | Rare hypersensitivity reactions[11]                             | Data on ADA rates not specified                  | Targets the IL-17 receptor A.[11]                                                        |
| Guselkumab (IL-23)         | 4.5%[12]                                                        | Vast majority were non-neutralizing[12]          | Reactions are reported to be rare. [13]                                                  |
| Ustekinumab (IL-<br>12/23) | ~5%[14]                                                         | Not associated with injection site reactions[14] | Infusion reactions may<br>be linked to an<br>excipient in the IV<br>formulation.[15][16] |
| Risankizumab (IL-23)       | Antibodies not associated with changes in clinical response[17] | None classified as neutralizing[17]              | Serious hypersensitivity reactions have been reported.[17][18]                           |
| Tildrakizumab (IL-23)      | ~6.5%                                                           | ~40% of ADAs were neutralizing[19]               | Neutralizing antibodies associated with reduced efficacy. [19]                           |

# **Experimental Protocols for Assessing Cross- Reactivity and Immunogenicity**



Several methodologies are employed to evaluate the potential for cross-reactivity and immunogenicity of biologic drugs.

#### In Vitro T-Cell Activation Assays

These assays assess the potential of a biotherapeutic to induce a T-cell dependent immune response.

- Antigen Presentation: Monocyte-derived dendritic cells (DCs) from healthy donors are
  exposed to the biotherapeutic protein in vitro. These professional antigen-presenting cells
  (APCs) process the protein and present derived peptides on MHC class II molecules.[2][6]
- T-Cell Co-culture: Autologous CD4+ T-cells are then co-cultured with the drug-exposed DCs. [2][6]
- · Readouts:
  - T-cell Proliferation: Measured by the incorporation of [3H]-thymidine.[2]
  - Cytokine Secretion: Interleukin-2 (IL-2) secretion is a key indicator of T-cell activation and is often measured using the Enzyme-Linked Immunospot (ELISpot) assay.[2][20]

### Major Histocompatibility Complex (MHC)-Associated Peptide Proteomics (MAPPs)

This method identifies the specific peptides from the biotherapeutic that are presented by MHC class II molecules on APCs. This provides a direct assessment of the potential T-cell epitopes within the drug.[2][6]

### Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibodies

ELISA is a common method for the qualitative and quantitative detection of ADAs in patient serum or plasma.[21]

• Principle: The assay typically employs a sandwich or bridging format where the biotherapeutic is coated on a microtiter plate to capture ADAs from the sample. A labeled



version of the drug or a secondary antibody is then used for detection.[21]

#### **Skin Testing**

For assessing the potential for IgE-mediated (Type I) hypersensitivity reactions, skin testing may be performed.

- Skin Prick Test: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop.[13]
- Intradermal Test: A small amount of a diluted drug solution is injected into the dermis.[13]
- Interpretation: The formation of a wheal and flare response indicates a positive test,
   suggesting the presence of drug-specific IgE antibodies.[13]

## Visualizing Experimental Workflows and Signaling Pathways

**Experimental Workflow for Immunogenicity Assessment** 

Caption: Workflow for assessing the immunogenicity of a biotherapeutic.

#### **IL-17 Signaling Pathway**





Click to download full resolution via product page

Caption: Simplified IL-17 signaling pathway and points of therapeutic intervention.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Secukinumab First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secukinumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Secukinumab, a fully human anti-interleukin-17A monoclonal antibody, exhibits low immunogenicity in psoriasis patients treated up to 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secukinumab Demonstrates Significantly Lower Immunogenicity Potential Compared to Ixekizumab PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risk Factors of Ixekizumab-Induced Injection Site Reactions in Patients with Psoriatic Diseases: Report from a Single Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled Safety Results Through 1 Year of 2 Phase III Trials of Guselkumab in Patients With Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
- 13. Drug allergy concern: guselkumab [aaaai.org]
- 14. Late Reaction to Ustekinumab Infusion PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immediate Infusion Reaction to Intravenous Ustekinumab in Three Crohn's Disease Patients: A Case Report and Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]



- 16. Hypersensitivity Reaction to Ustekinumab in Pediatric and Young Adult Inflammatory Bowel Disease Patients: A Case Series PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. SKYRIZI® (risankizumab-rzaa) Mechanism of Action [skyrizihcp.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. T cell epitope mapping of secukinumab and ixekizumab in healthy donors PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [Comparative Analysis of Cross-Reactivity Profiles: Secukinumab and Alternative Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675860#cross-reactivity-studies-with-m79175]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com